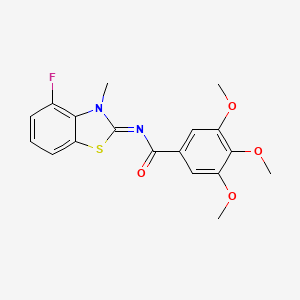![molecular formula C12H11F6NO B2949378 N-(2,2,2-Trifluoroethyl)-3-[4-(trifluoromethyl)phenyl]propanamide CAS No. 2329326-91-0](/img/structure/B2949378.png)
N-(2,2,2-Trifluoroethyl)-3-[4-(trifluoromethyl)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2,2-Trifluoroethyl)-3-[4-(trifluoromethyl)phenyl]propanamide, also known as TFE-TFMPP, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a member of the amide class of compounds and is known for its ability to modulate the activity of certain neurotransmitters in the brain. In
Mécanisme D'action
The mechanism of action of N-(2,2,2-Trifluoroethyl)-3-[4-(trifluoromethyl)phenyl]propanamide involves its ability to bind to certain receptors in the brain, including the 5-HT2A and 5-HT2C receptors. This binding leads to the modulation of neurotransmitter activity, resulting in changes in mood, behavior, and cognition.
Biochemical and Physiological Effects:
N-(2,2,2-Trifluoroethyl)-3-[4-(trifluoromethyl)phenyl]propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase serotonin and dopamine release in the brain, leading to changes in mood and behavior. It has also been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and respiratory rate.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2,2,2-Trifluoroethyl)-3-[4-(trifluoromethyl)phenyl]propanamide is that it is a highly specific compound that can be used to selectively modulate the activity of certain neurotransmitters in the brain. However, one limitation is that it can be difficult to obtain pure N-(2,2,2-Trifluoroethyl)-3-[4-(trifluoromethyl)phenyl]propanamide due to its complex synthesis method.
Orientations Futures
There are many possible future directions for the study of N-(2,2,2-Trifluoroethyl)-3-[4-(trifluoromethyl)phenyl]propanamide. One area of research could be the development of new compounds that are more effective at modulating neurotransmitter activity in the brain. Another area of research could be the study of N-(2,2,2-Trifluoroethyl)-3-[4-(trifluoromethyl)phenyl]propanamide in animal models of neurological disorders, in order to better understand its potential therapeutic benefits. Additionally, the development of new methods for synthesizing N-(2,2,2-Trifluoroethyl)-3-[4-(trifluoromethyl)phenyl]propanamide could lead to more efficient and cost-effective production of this compound.
Méthodes De Synthèse
The synthesis of N-(2,2,2-Trifluoroethyl)-3-[4-(trifluoromethyl)phenyl]propanamide involves the reaction of 2,2,2-trifluoroethylamine with 4-trifluoromethylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to yield pure N-(2,2,2-Trifluoroethyl)-3-[4-(trifluoromethyl)phenyl]propanamide.
Applications De Recherche Scientifique
N-(2,2,2-Trifluoroethyl)-3-[4-(trifluoromethyl)phenyl]propanamide has been widely studied for its potential use in scientific research. It has been shown to modulate the activity of certain neurotransmitters in the brain, including serotonin and dopamine. This makes it a potential candidate for the treatment of various neurological disorders, including depression, anxiety, and schizophrenia.
Propriétés
IUPAC Name |
N-(2,2,2-trifluoroethyl)-3-[4-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F6NO/c13-11(14,15)7-19-10(20)6-3-8-1-4-9(5-2-8)12(16,17)18/h1-2,4-5H,3,6-7H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTORCGENUFSAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)NCC(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F6NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2,2-Trifluoroethyl)-3-[4-(trifluoromethyl)phenyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[2-({[(2-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]piperidine-1-carboxylate](/img/structure/B2949296.png)
![3,3'-Dimethyl-1-(4-(4-methoxyphenyl)-2-thiazolyl)-1'-phenyl-5-hydroxy[4,5']-bipyrazol](/img/structure/B2949300.png)
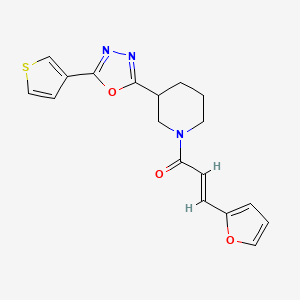
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea](/img/structure/B2949303.png)
![N-benzyl-2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2949304.png)
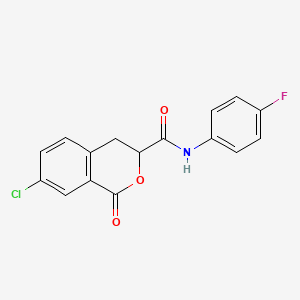
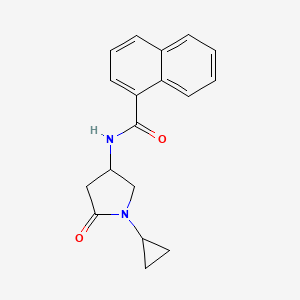
![4-[(5-Methyl-furan-2-carbonyl)-amino]-butyric acid](/img/structure/B2949311.png)
![(E)-3-[1-(2-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2949312.png)
![6-Hydroxy-2-[(2-methoxyphenyl)methylene]-4-methylbenzo[b]furan-3-one](/img/structure/B2949313.png)

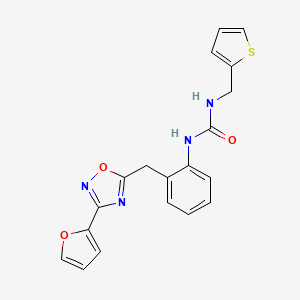
![3-Methyl-8-[(3-methylphenyl)methylsulfanyl]-7-pentylpurine-2,6-dione](/img/structure/B2949317.png)
